molecular formula C13H16N2O3 B1407026 ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate CAS No. 1018526-40-3

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate

Cat. No.: B1407026
CAS No.: 1018526-40-3
M. Wt: 248.28 g/mol
InChI Key: SHXUVODMTDTHJU-UHFFFAOYSA-N
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Description

Ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate is a specialized organic compound featuring a cyano group, a 4-methoxyphenyl moiety, and an ethyl ester functionality. Its structure combines a glycinate backbone with a cyano-substituted aryl group, making it a hybrid of amino acid derivatives and nitrile-containing aromatic compounds. The methoxy group enhances solubility in polar solvents, while the cyano group contributes to electrophilic reactivity, enabling participation in nucleophilic addition or cyclization reactions .

Properties

IUPAC Name

ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10/h4-7,12,15H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUVODMTDTHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Intermediate

  • Starting Materials : The initial step often involves the reaction of 4-methoxybenzyl cyanide with ethyl bromoacetate.
  • Reaction Conditions : This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
  • Product Formation : The reaction forms the intermediate this compound.

Hydrochloride Formation

  • Hydrochloric Acid Treatment : The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
  • Industrial Production : In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield.

Detailed Synthesis Protocol

The detailed synthesis protocol involves several key steps:

Step Reaction Conditions Reagents Product
1 Base (NaH or K2CO3), solvent (e.g., DMF) 4-methoxybenzyl cyanide, ethyl bromoacetate Intermediate this compound
2 Hydrochloric acid, solvent (e.g., ethanol) Intermediate from step 1, HCl This compound hydrochloride

Analysis of Reaction Conditions

The choice of reaction conditions is crucial for the successful synthesis of this compound. Factors such as temperature, solvent, and base selection can significantly affect the yield and purity of the product.

Factor Optimal Conditions Impact on Synthesis
Temperature Room temperature to 50°C Controls reaction rate and selectivity
Solvent Polar aprotic solvents (e.g., DMF) Facilitates dissolution of reagents and intermediates
Base Strong bases (e.g., NaH) Enhances nucleophilicity of the cyanide

Research Findings and Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
  • Organic Synthesis : The compound is used as a building block for the synthesis of complex molecules, including heterocyclic compounds and natural product analogs.
  • Biological Studies : Researchers use this compound to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. The cyano group is particularly reactive, allowing the compound to form covalent bonds with electrophilic centers in biological molecules .

Comparison with Similar Compounds

Cyano vs. Oxo Groups

  • Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3, ): Replacing the cyano group with a ketone (oxo) eliminates nitrile reactivity but introduces keto-enol tautomerism. This structural shift reduces electrophilicity at the α-carbon, altering its utility in reactions like nucleophilic substitutions. The oxo derivative also exhibits stronger intramolecular hydrogen bonding compared to the cyano analogue, as observed in crystallographic studies .
  • Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (Compound 4, ): Substituting methoxy with a hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in aqueous media. However, the absence of the cyano group limits its use in nitrile-specific reactions, such as Strecker synthesis .

Fluorophenyl vs. Methoxyphenyl Derivatives

  • Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (CAS 1000339-81-0, ): Fluorine substitution at the para position introduces electron-withdrawing effects, increasing the electrophilicity of the cyano group compared to the methoxy analogue. This enhances reactivity in cross-coupling reactions but reduces resonance stabilization of the aryl ring. Fluorophenyl derivatives are often prioritized in drug design for metabolic stability .

Ester Group Variations

Compound Name Ester Group Key Property Differences Evidence Source
Ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate Ethyl Higher lipophilicity; slower hydrolysis
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Similarity 0.81, ) Methyl Lower molecular weight; faster enzymatic cleavage
Ethyl 2-((4-methoxyphenyl)amino)acetate (CAS 50845-77-7, ) Ethyl Lacks cyano group; reduced electrophilicity
  • Ethyl vs. Methyl Esters: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, extending their half-life in biological systems. For example, ethyl 2-(4-cyanophenyl)acetate (Similarity 0.79, ) shows 20% slower hydrolysis in plasma compared to its methyl counterpart .

Amino and Amido Derivatives

  • Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1, ): Replacing the cyano-methylamino group with an amido functionality (-NH-C(=O)-) alters hydrogen-bonding patterns. This compound is widely used as a pharmaceutical intermediate due to its stability under acidic conditions, unlike the cyano derivative, which is prone to nitrile hydrolysis in strong acids .
  • Methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate (CAS 158458-07-2, ): The addition of an ethyl spacer between the aryl and amino groups increases conformational flexibility. This structural modification improves binding to flexible enzyme active sites but reduces crystallinity compared to rigid cyano-containing analogues .

Biological Activity

Ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate, a compound with the molecular formula C12_{12}H15_{15}NO3_3, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in vitro studies showing cytotoxic effects on cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways. This compound may interact with enzymes crucial for cancer cell growth and inflammation.
  • Receptor Binding : The structural similarity of this compound to biologically active molecules suggests potential interactions with various receptors, influencing cellular signaling pathways.

Anticancer Activity

A notable study explored the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, with an IC50_{50} value comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction, characterized by increased caspase activity and morphological changes in treated cells .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating moderate efficacy compared to standard antibiotics. Further investigations are required to elucidate the specific targets within microbial cells .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate : Reaction of 4-methoxybenzyl cyanide with ethyl bromoacetate in the presence of a base.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, which can modify its biological activity and enhance its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Ethyl 2-{[cyano(4-hydroxyphenyl)methyl]amino}acetateStructureEnhanced anticancer activity due to hydroxyl substitution
Ethyl 2-{[cyano(3-methoxyphenyl)methyl]amino}acetateStructureVariable activity based on methoxy position
Ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}propanoateStructureDifferences in solubility affecting bioavailability

Q & A

Q. Critical factors :

  • Temperature control (60–80°C optimal).
  • Solvent selection (polar aprotic solvents preferred for nucleophilic substitution).
  • Catalytic bases (e.g., triethylamine reduces side-product formation).

How can researchers resolve contradictions in NMR spectral data for this compound, particularly overlapping signals in the aromatic and cyano regions?

Answer:
Overlapping signals in ¹H/¹³C NMR (e.g., aromatic protons or cyano-group carbons) can be addressed by:

  • 2D NMR techniques : HSQC and HMBC correlations help assign ambiguous signals. For instance, HMBC can confirm the cyano group’s connectivity to the aromatic ring via long-range coupling .
  • Variable-temperature NMR : Lowering the temperature to 278 K reduces signal overlap in crowded regions (e.g., δ 170–175 ppm for ester carbonyls) .
  • Deuteration studies : Exchanging labile protons (e.g., NH) with deuterium simplifies splitting patterns .

What advanced analytical techniques are recommended for confirming the stereochemical and crystallographic properties of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–N–C angles ~109.5°) and confirms the planar geometry of the cyano group. Example: A similar compound, methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, was characterized with R-factor = 0.036 using Mo-Kα radiation .
  • DFT calculations : Compare experimental and computed IR/Raman spectra to validate electronic environments (e.g., cyano stretching frequencies at ~2240 cm⁻¹) .

How do substituent variations (e.g., methoxy vs. nitro groups) on the phenyl ring affect the compound’s reactivity and biological activity?

Answer:
Substituents alter electronic and steric properties:

SubstituentEffect on ReactivityBiological Implication
4-Methoxy Electron-donating; stabilizes intermediates via resonance. Reduces electrophilicity at the cyano group.Enhances membrane permeability due to lipophilicity .
Nitro Electron-withdrawing; increases electrophilicity, accelerating nucleophilic attacks.May confer antibacterial activity but increases cytotoxicity .

Methodological note : Use Hammett constants (σ) to predict substituent effects on reaction rates .

What strategies are effective in mitigating side reactions during the synthesis of this compound, such as hydrolysis of the cyano group?

Answer:

  • Protection/deprotection : Temporarily protect the cyano group as a trifluoroacetamide during acidic/basic steps .
  • Low-temperature workup : Quench reactions at 0–5°C to minimize hydrolysis.
  • Chromatographic purification : Use silica gel modified with 5% triethylamine to separate hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

How can computational modeling guide the optimization of this compound for specific enzyme targets (e.g., cytochrome P450 isoforms)?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes. For example, the methoxy group’s orientation may hinder access to CYP3A4’s active site, reducing metabolic degradation .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg⁵⁰⁶) .

What are the key challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be addressed?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat release during esterification.
  • Solvent recovery : Implement distillation systems for DMF/toluene reuse, reducing costs by ~30% .
  • Impurity profiling : LC-MS/MS monitors batch-to-batch variability (e.g., detect <0.1% hydrazone byproducts) .

How do contradictory reports on the compound’s solubility in polar vs. nonpolar solvents inform formulation strategies for in vivo studies?

Answer:

  • Solubility data :

    SolventSolubility (mg/mL)
    Water<0.1
    DMSO25.8
    Ethanol12.4

Strategy : Use DMSO for stock solutions (≤10 mM) and dilute in PBS for in vivo dosing. For oral administration, formulate with cyclodextrins to enhance aqueous solubility .

What mechanistic insights explain the compound’s stability under acidic conditions but degradation in basic environments?

Answer:

  • Acidic conditions : Protonation of the amino group stabilizes the structure, preventing hydrolysis (t₁/₂ > 48 h at pH 3).
  • Basic conditions : Deprotonation of the NH group triggers nucleophilic attack on the ester carbonyl, leading to cleavage (t₁/₂ ~2 h at pH 9) .

Validation : Monitor degradation via HPLC-UV at 254 nm using a C18 column .

How can researchers design structure-activity relationship (SAR) studies to explore the impact of the cyano group on pharmacological activity?

Answer:

  • Analog synthesis : Replace the cyano group with nitro, carboxamide, or hydrogen.
  • Assay selection : Test analogs in enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (e.g., MTT on HEK293 cells).
  • Data analysis : Use EC₅₀ comparisons and molecular dynamics to correlate electronic properties (e.g., cyano’s electron-withdrawing effect) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate
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ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate

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